4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one
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Overview
Description
4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one is a chemical compound with the molecular formula C10H10Cl2O3S and a molecular weight of 281.15 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with butan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dichlorophenyl)sulfonyl]butan-2-one
- 4-[(3,5-Dichlorophenyl)sulfonyl]butan-2-one
- 4-[(2,5-Dichlorophenyl)sulfonyl]pentan-2-one
Uniqueness
4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of two chlorine atoms at the 2 and 5 positions of the phenyl ring can enhance its stability and interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
4-(2,5-dichlorophenyl)sulfonylbutan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3S/c1-7(13)4-5-16(14,15)10-6-8(11)2-3-9(10)12/h2-3,6H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYLHQZBZGMKDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355020 |
Source
|
Record name | 4-(2,5-Dichlorobenzene-1-sulfonyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336195-37-0 |
Source
|
Record name | 4-(2,5-Dichlorobenzene-1-sulfonyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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